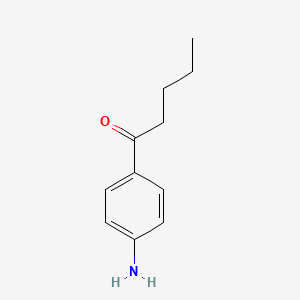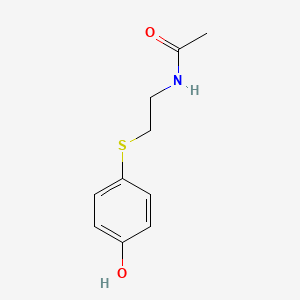
N-アセチル-4-S-システアミニルフェノール
概要
説明
N-Acetyl-4-S-cysteaminylphenol, also known as N-Acetyl-4-S-cysteaminylphenol, is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Acetyl-4-S-cysteaminylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-4-S-cysteaminylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
色素沈着異常の治療
NCAPは、表皮の色素沈着過剰などのメラズマの治療に使用されてきました。メラニン合成に重要な酵素であるチロシナーゼの代替基質として作用し、皮膚の色素沈着を調節します .
抗メラノーマ研究
チロシンとの構造的類似性から、NCAPはメラニン合成細胞に特異的に作用します。抗メラノーマ治療における可能性が研究されており、ユーメラニンを積極的に産生するメラノサイトに対して選択的な細胞毒性を示しています .
化粧品用脱色剤
脱色剤として、NCAPは化粧品用途における有効性が研究されています。メラズマなどの状態の管理に役立ち、メラニン濃度を低下させることでより均一な肌色を実現できます .
メラノサイトに対する選択的細胞毒性
NCAPは、色素を生成する細胞であるメラノサイトに選択的な細胞毒性を示します。この特性は、周囲のケラチノサイトに影響を与えることなく、皮膚の毛包領域のメラノサイトを標的にするために特に役立ちます .
メラニン合成阻害
NCAPはチロシナーゼ基質として機能し、チロシナーゼに曝されるとメラニン様色素を形成します。このプロセスは、メラニン合成を阻害するために利用でき、色素沈着異常の治療に有益です .
化学療法薬の開発
メラノーマ細胞に選択的に蓄積する能力から、この化合物は新しい化学療法薬の開発のための有望なモデルとなっています。メラニン合成の代謝経路を通じた作用は、メラノーマ治療への標的アプローチを提供します .
肌の色調の病気の改善
NCAPは、メラノゲン性酵素の直接阻害や構成的色素沈着の変化など、皮膚の色素沈着の複雑なメカニズムにおけるさまざまなプロセスを調節できます。これは、肌の色調の病気の潜在的な治療法となります .
薬剤製剤における水溶性向上
水溶性を高めたNCAPの改変型は、薬剤製剤における有用性を示唆しています。水溶性の向上により、NCAPを含む治療法の送達と有効性を向上させることができます .
作用機序
- Role : It serves as an alternative substrate for tyrosinase, a key enzyme involved in melanin production .
- Resulting Changes : This o-quinone can alkylate cellular nucleophiles, interfering with cell growth and proliferation .
- The melanin synthesis process involves exporting structural proteins from the endoplasmic reticulum and fusing them with melanosome-specific regulatory glycoproteins in coated vesicles from the Golgi apparatus .
- NCAP’s depigmenting effect leads to:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-Acetyl-4-S-cysteaminylphenol plays a significant role in biochemical reactions, particularly in melanin-synthesizing cells. It interacts with tyrosinase, serving as an alternative substrate . This interaction leads to the formation of a melanin-like pigment, which is crucial in its depigmenting action . Additionally, it has been shown to interact with glutathione, influencing its depigmenting potency .
Cellular Effects
N-Acetyl-4-S-cysteaminylphenol has notable effects on various cell types and cellular processes. In melanocytes, it reduces the number of functioning melanocytes and the transfer of melanosomes to keratinocytes . This reduction leads to visible depigmentation. Furthermore, it has been observed to selectively accumulate in melanoma tissues, indicating its potential as an anti-melanoma agent .
Molecular Mechanism
At the molecular level, N-Acetyl-4-S-cysteaminylphenol exerts its effects by inhibiting tyrosinase activity . This inhibition slows down melanin production, leading to depigmentation . Additionally, it acts as an alkylating agent in melanoma tissues, enhancing its therapeutic index when combined with other agents like buthionine sulfoximine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-4-S-cysteaminylphenol have been observed over time. Studies have shown that visible changes in melanoderma can be seen within 2 to 4 weeks of daily topical application . The compound is stable and less irritating compared to other depigmenting agents like hydroquinone .
Dosage Effects in Animal Models
The effects of N-Acetyl-4-S-cysteaminylphenol vary with different dosages in animal models. In black mice, it showed dose-dependent depigmenting potency, with higher doses leading to more significant depigmentation . At high doses, it can cause adverse effects, such as a decrease in tissue glutathione content .
Metabolic Pathways
N-Acetyl-4-S-cysteaminylphenol is involved in the metabolic pathway of melanin synthesis. It acts as a substrate for tyrosinase, leading to the formation of melanin-like pigments . This pathway is crucial for its depigmenting and anti-melanoma effects .
Transport and Distribution
Within cells and tissues, N-Acetyl-4-S-cysteaminylphenol is selectively accumulated in melanoma tissues . This selective accumulation is mediated by covalent binding to melanoma tissues, enhancing its therapeutic potential .
Subcellular Localization
N-Acetyl-4-S-cysteaminylphenol is localized within melanosomes, the specialized organelles in melanocytes responsible for melanin synthesis . This localization is crucial for its function as a depigmenting agent and its selective toxicity to melanoma cells .
特性
IUPAC Name |
N-[2-(4-hydroxyphenyl)sulfanylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8(12)11-6-7-14-10-4-2-9(13)3-5-10/h2-5,13H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPFDQAWKAWHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238473 | |
| Record name | N-Acetyl-4-S-cysteaminylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91281-32-2 | |
| Record name | N-Acetyl-4-S-cysteaminylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091281322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-4-S-cysteaminylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
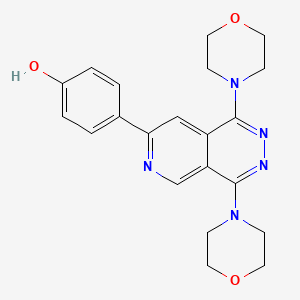
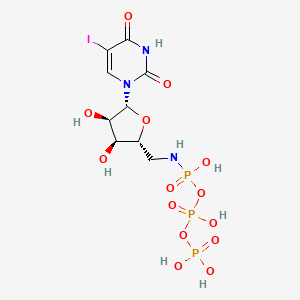

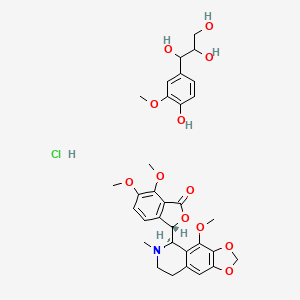
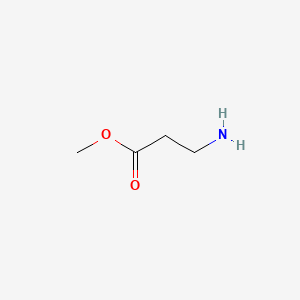

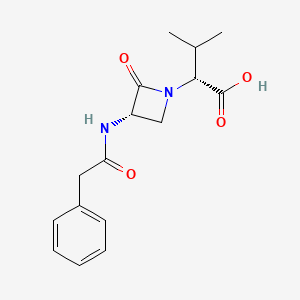
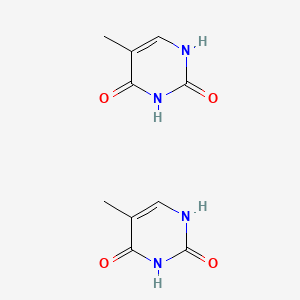
![2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1212330.png)
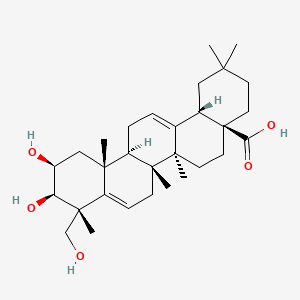
![3-[(3S,5R,8R,9S,10R,13R,17R)-14-hydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1212333.png)


